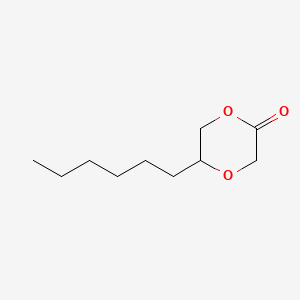

5-Hexyl-1,4-dioxan-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

65504-97-4 |

|---|---|

Molekularformel |

C10H18O3 |

Molekulargewicht |

186.25 g/mol |

IUPAC-Name |

5-hexyl-1,4-dioxan-2-one |

InChI |

InChI=1S/C10H18O3/c1-2-3-4-5-6-9-7-13-10(11)8-12-9/h9H,2-8H2,1H3 |

InChI-Schlüssel |

KBOAQIXMCPQXIP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1COC(=O)CO1 |

Dichte |

1.280-1.286 |

Physikalische Beschreibung |

Colourless or very pale yellow liquid; Powerful sweet, nut-like aroma |

Löslichkeit |

Slightly soluble in water; Soluble in oil Soluble (in ethanol) |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Hexyl 1,4 Dioxan 2 One and Analogous Cyclic Esters

Retrosynthetic Analysis and Precursor Identification for 5-Hexyl-1,4-dioxan-2-one Synthesis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.orgicj-e.org For this compound, the analysis involves logical disconnections of the ester and ether linkages within the heterocyclic ring.

Two primary disconnection strategies (transforms) are considered:

C-O Ester Bond Disconnection: This involves the hydrolysis of the lactone (cyclic ester) functionality. This transform leads to the precursor 2-(2-hydroxyethoxy)octanoic acid . This linear hydroxy acid can then be cyclized in a forward synthesis to form the target molecule.

C-O Ether Bond Disconnections:

Disconnecting the C5-O4 bond suggests precursors such as an octene-derived epoxide and a glycolic acid derivative.

A more synthetically viable disconnection breaks the bonds formed during the key cyclization step. This approach points to two main precursors: octane-1,2-diol and a two-carbon unit that provides the carbonyl group and the second heteroatom, such as glycolic acid or a haloacetyl halide .

Based on this analysis, the most practical precursors for the synthesis of this compound are identified as octane-1,2-diol and a derivative of glycolic acid or haloacetic acid.

| Precursor | Chemical Structure | Role in Synthesis |

|---|---|---|

| Octane-1,2-diol | CH₃(CH₂)₅CH(OH)CH₂(OH) | Provides the hexyl-substituted C2 backbone of the ring. |

| Glycolic Acid | HOCH₂COOH | Source of the C2-O1-C=O portion of the ring. |

| Chloroacetyl Chloride | ClCH₂COCl | A reactive two-carbon electrophile for Williamson ether synthesis followed by cyclization. |

| Formaldehyde (B43269) & Carbon Monoxide | CH₂O & CO | Used in carbonylation approaches to build the lactone ring onto a diol. google.com |

Direct Synthetic Routes to this compound

While specific literature detailing the synthesis of this compound is not abundant, established general methods for 5-substituted-1,4-dioxan-2-ones are directly applicable. A prominent method involves the reaction of a 1,2-glycol with formaldehyde and carbon monoxide in the presence of a catalyst. google.com

In this approach, octane-1,2-diol would serve as the substituted glycol. The reaction proceeds by first forming a 4-hexyl-1,3-dioxolane (B14470723) intermediate from octane-1,2-diol and formaldehyde. google.com This intermediate is then carbonylated by reacting with carbon monoxide, which inserts into the C-O bond, leading to ring expansion and the formation of the this compound product. google.com

Reaction Scheme:

Step 1: Octane-1,2-diol + Formaldehyde → 4-Hexyl-1,3-dioxolane

Step 2: 4-Hexyl-1,3-dioxolane + CO → this compound

This process offers a direct and efficient route to the target molecule from simple precursors. google.com

General Methods for Substituted 1,4-Dioxan-2-one (B42840) Synthesis

Several robust methods have been developed for the synthesis of the 1,4-dioxan-2-one scaffold, which can be adapted for alkyl-substituted analogues like the 5-hexyl derivative.

Cyclization Reactions of Hydroxyesters

A classic and widely used method for forming lactones is the intramolecular cyclization of a corresponding hydroxyester or hydroxy acid. researchgate.net For the synthesis of 1,4-dioxan-2-ones, this involves two main pathways:

Williamson Ether Synthesis followed by Lactonization: This two-step process begins with the reaction of a 1,2-diol (e.g., octane-1,2-diol) with a haloacetate, such as ethyl chloroacetate, under basic conditions. This forms an intermediate ether-ester. Subsequent hydrolysis of the ester followed by acid-catalyzed intramolecular cyclization yields the 1,4-dioxan-2-one ring.

Direct Cyclization of a Haloalkoxy Acid: An alternative involves the cyclization of a precursor like 2-((2-chloroethoxy)octanoic acid. A historical method for the parent compound involves cyclizing Cl(CH₂)₂OCH₂CO₂H using triethylamine. google.com This approach can be adapted for substituted derivatives.

High dilution conditions are often employed during the cyclization step to favor the intramolecular reaction over competing intermolecular polymerization. google.com

Dehydrogenation and Carbonylation Approaches

Catalytic methods involving dehydrogenation and carbonylation provide atom-economical routes to the 1,4-dioxan-2-one ring system.

Dehydrogenation: The parent p-dioxanone can be synthesized via the catalytic dehydrogenation of diethylene glycol over copper or copper chromite catalysts at high temperatures. google.commdpi.com For a substituted analogue like this compound, this would require a custom-synthesized, appropriately substituted diethylene glycol derivative, which can be a more complex precursor to obtain.

Carbonylation: As described in section 2.2, the carbonylation of 1,3-dioxolanes is a powerful method for synthesizing 1,4-dioxan-2-ones. google.com This reaction can be catalyzed by cation-exchange resins or strong acids like hydrogen fluoride (B91410). google.comepa.gov The use of a substituted 1,3-dioxolane, derived from a corresponding 1,2-diol, directly yields the 5-substituted-1,4-dioxan-2-one. google.com

| Method | Key Precursors | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydroxyester Cyclization | 1,2-diol, haloacetate | Base, then acid catalysis; high dilution | Versatile, well-established | Can be multi-step, risk of polymerization |

| Dehydrogenation | Substituted diethylene glycol | Vapor phase, high temp., Cu catalyst google.commdpi.com | Atom-economical | Requires specialized precursors, harsh conditions |

| Carbonylation | 1,2-diol, formaldehyde, CO | HF or resin catalyst, moderate temp/pressure google.comepa.gov | Direct, high conversion | Requires handling of CO gas, corrosive catalysts |

Stereoselective Synthesis and Isomer Control in Dioxanone Architectures

The presence of a substituent at the C5 position in this compound creates a stereocenter, meaning the compound can exist as two enantiomers (R and S). Controlling the stereochemical outcome of the synthesis is crucial, particularly for applications in polymer chemistry and life sciences.

The primary strategy for achieving stereocontrol is to use a chiral precursor . The stereochemistry of the final product is dictated by the stereochemistry of the starting material.

Use of Chiral Diols: The most straightforward approach is to start the synthesis with an enantiomerically pure 1,2-diol, such as (R)-octane-1,2-diol or (S)-octane-1,2-diol. Since the stereocenter of the diol becomes the stereocenter at the C5 position of the final product, the chirality is directly transferred. Chiral 1,2-diols can be accessed through various asymmetric synthesis methods, including Sharpless asymmetric dihydroxylation of the corresponding alkene (1-octene).

Stereoselective Cyclization: While less common for this specific ring system, methods involving stereoselective cyclization of an achiral precursor using a chiral catalyst could also be envisioned. For the related 1,4-dioxane-2,5-diones, stereoselective formation of disubstituted products has been demonstrated through intramolecular cyclization. researchgate.net

By employing a chiral pool approach starting with an enantiopure diol, it is possible to synthesize specific isomers of this compound with high enantiomeric excess, which is essential for controlling the properties of derived materials.

Reaction Chemistry and Derivatization of 5 Hexyl 1,4 Dioxan 2 One

Ring-Opening Reactions of the Lactone Moiety

Detailed experimental studies on the ring-opening reactions of 5-Hexyl-1,4-dioxan-2-one are not extensively reported in the current scientific literature. However, based on the general reactivity of lactones, it can be postulated that the ester linkage within the 1,4-dioxan-2-one (B42840) ring is susceptible to cleavage under both acidic and basic conditions.

Hypothetical Ring-Opening Reactions:

| Reagent/Condition | Expected Product | Reaction Type |

| Acidic Hydrolysis (e.g., H₃O⁺) | 2-(2-hydroxyethoxy)octanoic acid | Acid-catalyzed hydrolysis |

| Basic Hydrolysis (e.g., NaOH) | Sodium 2-(2-hydroxyethoxy)octanoate | Saponification |

| Aminolysis (e.g., R-NH₂) | N-alkyl-2-(2-hydroxyethoxy)octanamide | Nucleophilic acyl substitution |

| Transesterification (e.g., R-OH, acid/base catalyst) | Alkyl 2-(2-hydroxyethoxy)octanoate | Transesterification |

This table is based on the predicted reactivity of the lactone functional group and does not represent experimentally verified data for this compound.

Functional Group Transformations on the Hexyl Substituent

The hexyl group of this compound is a saturated alkyl chain, which is generally unreactive under mild conditions. However, it can undergo radical substitution reactions, particularly at the positions allylic or benzylic to a potential site of unsaturation, or through the introduction of activating functional groups. Without specific literature, any discussion remains speculative.

Electrophilic and Nucleophilic Reactions of the Dioxanone Ring System

The 1,4-dioxan-2-one ring possesses several sites for potential electrophilic and nucleophilic attack. The carbonyl carbon of the lactone is a primary electrophilic site, susceptible to attack by various nucleophiles, leading to ring-opening as discussed previously. The oxygen atoms of the ether and ester functionalities possess lone pairs of electrons, making them potential nucleophilic sites for reaction with strong electrophiles. However, specific studies detailing these interactions for this compound are not available.

Oxidative and Reductive Chemistry of this compound

There is a lack of specific research detailing the oxidative and reductive chemistry of this compound. General chemical principles suggest that the lactone moiety could be reduced to the corresponding diol, 1-(2-hydroxyethoxy)octan-2-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The hexyl chain is generally resistant to oxidation, although harsh conditions could lead to fragmentation. A patent document vaguely mentions "oxidation reaction" in a broad context that includes this compound, but provides no specific details or examples of such a reaction.

Advanced Spectroscopic and Analytical Characterization for 5 Hexyl 1,4 Dioxan 2 One Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 5-Hexyl-1,4-dioxan-2-one. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for detailed conformational and configurational analysis.

The 1,4-dioxan-2-one (B42840) ring typically adopts a chair-like conformation to minimize steric strain. The hexyl substituent at the C5 position can exist in either an axial or a more sterically favorable equatorial position. The exact conformation can be inferred from the coupling constants (J-values) between adjacent protons observed in the ¹H NMR spectrum. For instance, a large diaxial coupling constant (Jax-ax, typically 8-13 Hz) between H5 and adjacent axial protons on the ring would strongly suggest an equatorial orientation of the hexyl group.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further elucidate the spatial proximity of protons. A NOESY experiment would show cross-peaks between protons that are close in space, providing definitive evidence for the relative configuration and predominant conformation of the molecule.

¹H NMR Spectroscopy: The proton spectrum reveals distinct signals for the protons on the heterocyclic ring and the hexyl side chain. The protons adjacent to the oxygen atoms (at C3, C5, and C6) are deshielded and appear at a lower field (higher ppm) compared to the alkyl chain protons.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, with the carbonyl carbon of the lactone group (C2) appearing at a characteristic downfield shift (around 170 ppm). The carbons bonded to oxygen (C3, C5, and C6) also resonate at lower fields than the aliphatic carbons of the hexyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This interactive table provides predicted NMR data. Click on the headers to sort.

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | C | - | ~170.1 |

| 3 | CH₂ | ~4.35 (d) | ~65.8 |

| 5 | CH | ~4.10 (m) | ~75.2 |

| 6 | CH₂ | ~3.80 (m), ~3.95 (m) | ~68.4 |

| 1' (Hexyl) | CH₂ | ~1.60 (m) | ~34.5 |

| 2' (Hexyl) | CH₂ | ~1.35 (m) | ~29.3 |

| 3' (Hexyl) | CH₂ | ~1.28 (m) | ~25.1 |

| 4' (Hexyl) | CH₂ | ~1.28 (m) | ~31.7 |

| 5' (Hexyl) | CH₂ | ~1.28 (m) | ~22.6 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula, C₁₀H₁₈O₃, distinguishing it from other isobaric compounds.

When subjected to electron ionization (EI), the molecular ion (M⁺˙) of this compound is formed. This high-energy ion undergoes characteristic fragmentation, providing valuable structural information. The fragmentation pattern is a unique fingerprint of the molecule. chemguide.co.uklibretexts.org Key fragmentation pathways include:

Alpha-Cleavage: The most prominent fragmentation is often the loss of the hexyl side chain, leading to a stable ion.

Ring Cleavage: The 1,4-dioxan-2-one ring can fragment in several ways. A common pathway involves the loss of CO₂ from the lactone moiety. Another involves cleavage adjacent to the ether oxygen atoms.

McLafferty Rearrangement: A hydrogen atom from the hexyl chain (specifically from the gamma position) can be transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule (e.g., propene), if sterically feasible.

Analyzing these fragmentation patterns allows for the reconstruction of the molecular structure, confirming the connectivity of the hexyl group and the arrangement of the lactone and ether functionalities within the ring.

Table 2: Predicted HRMS Fragmentation Data for this compound (C₁₀H₁₈O₃) This interactive table displays predicted mass spectrometry fragments. Click on the headers to sort.

| Fragment Ion Formula | Predicted m/z | Proposed Fragmentation Pathway |

|---|---|---|

| [C₁₀H₁₈O₃]⁺˙ | 186.1256 | Molecular Ion (M⁺˙) |

| [C₄H₅O₃]⁺ | 101.0239 | Loss of hexyl radical (•C₆H₁₃) |

| [C₁₀H₁₈O₂]⁺˙ | 170.1307 | Loss of oxygen atom |

| [C₉H₁₈O]⁺˙ | 142.1358 | Loss of carbon dioxide (CO₂) |

| [C₆H₁₃]⁺ | 85.1330 | Hexyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the lactone group, typically found in the 1730-1750 cm⁻¹ region. Other key absorptions include the C-O stretching vibrations of the ether and ester groups, which appear in the 1050-1250 cm⁻¹ range. The C-H stretching vibrations of the hexyl chain and the ring CH₂ groups are observed between 2850 and 3000 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, it is typically weaker than in the IR spectrum. Conversely, the C-C and C-H symmetric stretching and bending vibrations of the alkyl backbone often produce strong signals in the Raman spectrum, making it a valuable tool for analyzing the hydrocarbon portion of the molecule. The combination of IR and Raman spectra provides a comprehensive vibrational profile for unambiguous identification.

Table 3: Characteristic Vibrational Frequencies for this compound This interactive table shows key IR and Raman peaks. Click on the headers to sort.

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Alkyl) | IR, Raman | 2850 - 2960 | Strong |

| C=O Stretch (Lactone) | IR | 1735 - 1750 | Strong |

| C-O-C Stretch (Ether/Ester) | IR | 1050 - 1250 | Strong |

| CH₂ Bend | IR, Raman | 1450 - 1470 | Medium |

Chiral Chromatography and Polarimetry for Enantiomeric Excess Determination

The carbon atom at position 5 of the 1,4-dioxan-2-one ring is a stereocenter, meaning that this compound is a chiral molecule and can exist as a pair of enantiomers, (R)-5-Hexyl-1,4-dioxan-2-one and (S)-5-Hexyl-1,4-dioxan-2-one.

Chiral Chromatography: To separate and quantify these enantiomers, chiral chromatography (either High-Performance Liquid Chromatography, HPLC, or Gas Chromatography, GC) is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. This results in two separate peaks on the chromatogram, one for each enantiomer. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess (ee), a measure of the purity of the chiral sample.

Polarimetry: Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. nih.gov Enantiomers rotate light by equal amounts but in opposite directions. The specific rotation [α] is a characteristic physical property for each enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). By measuring the observed rotation of a sample, its enantiomeric excess can be determined, corroborating the results from chiral chromatography. A racemic mixture (a 50:50 mix of both enantiomers) will exhibit no optical rotation.

Table 4: Hypothetical Chiral Analysis Data for a Sample of this compound This interactive table presents sample data for chiral analysis. Click on the headers to sort.

| Parameter | Method | Value |

|---|---|---|

| Retention Time (Enantiomer 1) | Chiral HPLC | 8.52 min |

| Retention Time (Enantiomer 2) | Chiral HPLC | 9.78 min |

| Peak Area (Enantiomer 1) | Chiral HPLC | 95% |

| Peak Area (Enantiomer 2) | Chiral HPLC | 5% |

| Enantiomeric Excess (ee) | Chiral HPLC | 90% |

Computational and Theoretical Chemistry of 5 Hexyl 1,4 Dioxan 2 One

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule (its conformation) and the distribution of electrons within it (its electronic structure). For a flexible six-membered ring system like 5-Hexyl-1,4-dioxan-2-one, these calculations are crucial for identifying the lowest-energy conformer.

Studies on the parent 1,4-dioxane (B91453) ring consistently show that the chair conformation is the most stable, energetically favored over twist-boat forms. acs.org For substituted dioxanes, the substituents tend to occupy the equatorial position to minimize steric hindrance. In the case of (5-n-Hexyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol, a related compound, crystallographic data confirms the dioxane ring adopts a chair conformation with the n-hexyl chain in an equatorial position. nih.govdoaj.org It is therefore predicted that the ground-state conformation of this compound also features a chair-like ring with the hexyl group oriented equatorially.

Density Functional Theory (DFT) and ab initio methods are the primary tools for such conformational analysis. nih.gov DFT methods, particularly with hybrid functionals like B3LYP, combined with basis sets such as 6-311G, have been successfully used to optimize the geometry of 1,4-dioxane and calculate its electronic properties. researchgate.net These calculations can determine bond lengths, bond angles, and dihedral angles of the lowest-energy conformer.

Furthermore, these methods provide insights into the electronic structure by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates that the molecule will be more reactive. For this compound, the oxygen atoms' lone pairs would contribute significantly to the HOMO, while the π* orbital of the carbonyl group would be a major component of the LUMO.

Table 6.1: Common Quantum Chemical Methods for Conformer and Electronic Structure Analysis

| Methodology | Typical Application | Information Gained | Common Functionals/Basis Sets |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization, Electronic Properties | Lowest-energy conformation, bond parameters, HOMO/LUMO energies, electrostatic potential | B3LYP, PBE, M06-2X / 6-31G*, 6-311+G(d,p), cc-pVTZ |

| Ab Initio (e.g., Møller-Plesset Perturbation Theory, MP2) | High-accuracy energy calculations, Conformation | Accurate relative energies of different conformers, transition state energies | MP2 / 6-311G(d,p), aug-cc-pVDZ |

| Hartree-Fock (HF) | Initial geometry optimization, wave function generation | Basic molecular structure and orbital energies (often a starting point for more advanced methods) | HF / 6-31G* |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Once the equilibrium geometry of this compound is determined through quantum chemical calculations, its spectroscopic properties can be predicted with a reasonable degree of accuracy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (δ) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. For the parent 1,4-dioxane molecule, high symmetry results in a single proton signal at approximately 3.69 ppm. docbrown.info In this compound, this symmetry is broken, leading to a more complex spectrum. Protons on the dioxanone ring adjacent to the carbonyl group and ether oxygens would be deshielded and appear at a lower field. The hexyl chain would produce a series of signals, with the terminal methyl group appearing at the highest field (lowest ppm).

Table 6.2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| C=O | - | ~170 | Carbonyl carbon, highly deshielded. |

| O-CH₂-C=O | ~4.2 - 4.5 | ~65-70 | Protons and carbon are adjacent to two electronegative oxygen atoms. |

| CH(Hexyl)-CH₂-O | ~3.8 - 4.1 | ~70-75 | Methine proton and carbon adjacent to ether oxygen and alkyl chain. |

| Hexyl Chain (-CH₂-)n | ~1.2 - 1.6 | ~22-32 | Standard aliphatic range, overlapping signals. |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. For 1,4-dioxane, characteristic C-H stretching vibrations are observed between 2800-3000 cm⁻¹, while strong C-O-C stretching vibrations appear in the 1070-1140 cm⁻¹ range. docbrown.info this compound would exhibit these features, but its most prominent and diagnostic absorption would be a strong C=O stretching band from the lactone functional group, typically expected in the 1730-1750 cm⁻¹ region.

Table 6.3: Predicted Principal IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Alkyl) Stretch | 2850 - 2960 | Medium-Strong |

| C=O (Lactone) Stretch | 1730 - 1750 | Strong |

| CH₂ Scissoring/Bending | ~1465 | Medium |

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). Saturated ethers and esters, lacking significant conjugation, typically have absorptions only in the far-UV region. msu.edu 1,4-dioxane, for example, has a calculated absorption maximum around 155 nm. researchgate.net Therefore, this compound is expected to be transparent in the near-UV and visible regions of the spectrum, making it a colorless compound.

Reaction Pathway Modeling and Transition State Analysis for Dioxanone Systems

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate.

For dioxanone systems, a key reaction is ring-opening polymerization, which is of significant interest for producing biodegradable polymers. Modeling this reaction would involve simulating the approach of an initiator to the lactone's carbonyl carbon. Computational methods can compare different potential mechanisms (e.g., cationic, anionic, coordination-insertion) to determine the most favorable pathway. Studies on analogous lactones, such as ε-caprolactone, have successfully used kinetic modeling to predict monomer conversion and molecular weight distributions during polymerization. nih.gov

Another reaction pathway amenable to modeling is the synthesis of the dioxanone ring itself. For instance, the formation of 1,4-dioxan-2-ones from a 1,2-glycol, formaldehyde (B43269), and carbon monoxide could be modeled to understand the role of the catalyst and identify key intermediates. google.com

Transition state analysis requires sophisticated computational approaches to locate the saddle point on the potential energy surface. acs.org Once found, frequency calculations are performed to confirm it is a true transition state (identified by having exactly one imaginary frequency). Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow the path downhill from the transition state to ensure it connects the correct reactants and products.

Table 6.4: Steps in Computational Reaction Pathway Analysis for a Dioxanone System

| Step | Computational Method | Purpose |

|---|---|---|

| 1. Reactant/Product Optimization | DFT (e.g., B3LYP/6-311G) | Find the lowest energy structures of starting materials and products. |

| 2. Transition State Search | QST2/QST3, Berny Optimization | Locate the saddle point (transition state) on the potential energy surface. |

| 3. Frequency Calculation | DFT, MP2 | Characterize stationary points; confirm reactants/products (zero imaginary frequencies) and transition states (one imaginary frequency). |

| 4. Activation Energy Calculation | High-level methods (e.g., G3, CBS-QB3) | Determine the energy barrier for the reaction. |

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the interactions between the solute (this compound) and solvent molecules, providing a dynamic picture of solution behavior.

MD simulations have been used extensively to study the properties of aqueous 1,4-dioxane solutions. researchgate.net These studies reveal detailed information about the structure of water around the dioxane molecule, including the nature and lifetime of hydrogen bonds between water and the ether oxygens. The oxygen atoms of this compound (both in the ether linkages and the carbonyl group) would act as hydrogen bond acceptors.

The presence of the hexyl chain introduces significant hydrophobic character. In an aqueous environment, MD simulations would likely show water molecules forming an ordered "cage-like" structure around this nonpolar tail to maximize water-water hydrogen bonding. At higher concentrations, the simulations could predict whether the hydrophobic tails lead to molecular aggregation or micelle formation.

Key properties that can be extracted from MD simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or site on the solute, providing a quantitative measure of the solvation shell structure. researchgate.net

Hydrogen Bond Analysis: The number, geometry, and lifetime of hydrogen bonds between the solute and solvent can be tracked over time.

Transport Properties: Properties like the diffusion coefficient of the solute and the viscosity of the solution can be calculated.

Thermodynamic Properties: Free energies of solvation and mixing enthalpies can be estimated, indicating how favorably the molecule interacts with the solvent. researchgate.net

These simulations provide molecular-level insights that bridge the gap between the properties of a single molecule and the macroscopic behavior of the substance in solution.

Environmental Behavior and Biodegradation of 5 Hexyl 1,4 Dioxan 2 One Analogs

Environmental Fate and Transport of 1,4-Dioxanone Derivatives

The environmental behavior of 1,4-dioxanone derivatives is largely governed by their physicochemical properties, which dictate their movement and distribution in soil, water, and air. While specific data for 5-Hexyl-1,4-dioxan-2-one is limited, the environmental fate of the parent compound, 1,4-dioxane (B91453), offers significant insights. 1,4-dioxane is known for its high water solubility and low potential for adsorption to organic carbon in soil, leading to minimal retardation as it infiltrates the ground and results in high mobility in soil. cdc.gov Consequently, it can readily leach into groundwater. cdc.gov

The transport of these compounds in aquatic systems is also a critical consideration. Due to their expected solubility, they can be transported over long distances in surface waters. Volatilization from water surfaces is generally low for 1,4-dioxane due to its low Henry's Law constant, and this is expected to be similar for its derivatives, meaning they are likely to persist in the aqueous phase. itrcweb.org

Table 1: Key Physicochemical Properties Influencing Environmental Fate

| Property | 1,4-Dioxane | Expected Influence on this compound |

| Water Solubility | High | Moderate to High |

| Soil Adsorption Coefficient (Koc) | Low | Moderately Higher |

| Henry's Law Constant | Low | Low |

| Vapor Pressure | Moderate | Lower |

Microbial Biodegradation Pathways of Dioxanones in Environmental Matrices

Microbial activity is a primary driver for the breakdown of many organic compounds in the environment. The biodegradation of 1,4-dioxane has been the subject of numerous studies and can occur through both metabolic and cometabolic pathways. enviro.wiki

Aerobic Degradation Mechanisms and Metabolite Identification

The aerobic biodegradation of 1,4-dioxane is the most well-documented pathway. enviro.wiki It is often initiated by monooxygenase enzymes, which catalyze the insertion of an oxygen atom into the dioxane ring, leading to its cleavage. nih.gov A common initial step is the 2-hydroxylation of 1,4-dioxane. nih.gov

For this compound, the presence of the hexyl group may influence the accessibility of the ring to microbial enzymes. The long alkyl chain could potentially be a site for initial microbial attack, for instance, through omega-oxidation, a common pathway for the degradation of alkanes. The lactone ring itself is an ester and is susceptible to enzymatic hydrolysis by esterases, which would lead to ring opening and the formation of a hydroxy acid.

Identified metabolites from the degradation of the parent 1,4-dioxane can provide clues to the potential breakdown products of its derivatives. While specific metabolites for this compound have not been documented in the reviewed literature, the general pathway for 1,4-dioxane degradation often results in the formation of more readily biodegradable, linear compounds. itrcweb.org

Cometabolic Transformation Processes

Cometabolism is a process where a microorganism degrades a compound without using it as a primary energy or carbon source. nih.gov This is often facilitated by the presence of a primary substrate that induces the production of the necessary enzymes. For 1,4-dioxane, various primary substrates have been shown to support its cometabolic degradation, including other ethers and short-chain alkanes. nih.gov

It is plausible that the biodegradation of this compound could also be enhanced through cometabolism. The presence of other organic compounds in a contaminated site could stimulate microbial populations that possess the enzymatic machinery capable of fortuitously degrading this molecule. The specific co-substrates that would be most effective would depend on the specific microbial communities present in the environment.

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis) in Aquatic Environments

In addition to microbial processes, abiotic factors can contribute to the degradation of organic compounds in the environment. For 1,4-dioxanone derivatives, photolysis and hydrolysis are the most relevant abiotic degradation pathways in aquatic systems.

Photolysis: Direct photolysis of 1,4-dioxane is generally considered to be a slow process. epa.gov However, indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals, can be a more significant degradation pathway in sunlit surface waters. itrcweb.org The presence of the chromophoric carbonyl group in the lactone ring of this compound might slightly increase its susceptibility to direct photolysis compared to 1,4-dioxane, although this is likely to be a minor degradation route.

Hydrolysis: The lactone structure in this compound is a cyclic ester, which is susceptible to hydrolysis. This reaction involves the cleavage of the ester bond by water, leading to the formation of a hydroxycarboxylic acid. The rate of hydrolysis is dependent on pH and temperature. viu.ca Both acid- and base-catalyzed hydrolysis can occur. wikipedia.org Under typical environmental pH conditions (around neutral), the hydrolysis of lactones can be a significant degradation pathway, with the rate being influenced by the ring size and substituents. nih.gov The opening of the lactone ring would result in a more linear and potentially more biodegradable molecule.

Persistence and Mobility Assessment in Environmental Systems

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being degraded or transported elsewhere. The mobility of a chemical refers to its ability to move through different environmental media.

Based on the properties of 1,4-dioxane, it is considered to be a persistent and mobile contaminant in groundwater. nih.govresearchgate.net The high water solubility and low soil adsorption of 1,4-dioxane contribute to its ability to form large and dilute plumes in aquifers. cdc.gov

Table 2: Summary of Factors Influencing Persistence and Mobility

| Factor | Influence on this compound | Comparison to 1,4-Dioxane |

| Persistence | ||

| Aerobic Biodegradation | Potentially significant, targeting both the ring and alkyl chain. | Potentially faster due to more sites for microbial attack. |

| Anaerobic Biodegradation | Likely to be slow. | Similar, as 1,4-dioxane is also recalcitrant under anaerobic conditions. |

| Photolysis | Minor pathway, potentially slightly enhanced by the carbonyl group. | Likely similar or slightly faster. |

| Hydrolysis | Significant pathway due to the lactone ring. | More significant due to the absence of the stable ether linkages of 1,4-dioxane. |

| Mobility | ||

| Soil Adsorption | Increased due to the hydrophobic hexyl group. | Lower mobility. |

| Water Solubility | Expected to be lower than 1,4-dioxane but still significant. | Lower mobility in aqueous systems. |

| Volatilization | Low. | Similar. |

Biological Occurrence and Biochemical Context of 5 Hexyl 1,4 Dioxan 2 One

Detection and Identification in Biological Samples (e.g., mammalian tissues/fluids)

Direct detection of 5-Hexyl-1,4-dioxan-2-one in mammalian tissues or fluids has not been documented in available scientific literature. However, studies on the metabolism of the industrial solvent 1,4-dioxane (B91453) have identified its metabolite, 1,4-dioxan-2-one (B42840), in biological samples.

Early investigations into the toxicology of 1,4-dioxane revealed the presence of its metabolites in urine. For instance, studies in rats exposed to 1,4-dioxane identified 1,4-dioxan-2-one as a primary metabolite excreted in urine clu-in.orgnih.gov. These studies utilized techniques such as gas chromatography-mass spectrometry (GC-MS) for the identification of the compound berkeley.edu. Human exposure to 1,4-dioxane vapors has also resulted in the excretion of 1,4-dioxan-2-one in urine clu-in.org.

While no data exists for this compound, it can be hypothesized that if it were to be formed in the body, similar analytical methods would be employed for its detection in biological matrices like urine and plasma.

Elucidation of Potential Biosynthetic or Catabolic Pathways

There is no known natural biosynthesis of this compound. Its presence in a biological system would likely be the result of the metabolism of a parent compound. The catabolic pathway of the related compound, 1,4-dioxane, has been studied and involves its oxidation to 1,4-dioxan-2-one.

The metabolism of 1,4-dioxane is believed to be initiated by cytochrome P450 enzymes, specifically CYP2E1, which hydroxylate the dioxane ring to form an unstable intermediate that rearranges to 1,4-dioxan-2-one researchgate.net. This lactone is then further metabolized by hydrolysis to β-hydroxyethoxyacetic acid (HEAA), which is the major metabolite excreted in urine clu-in.orgresearchgate.net.

Proposed Metabolic Pathway of 1,4-Dioxane:

Step 1: Oxidation: 1,4-Dioxane is oxidized by cytochrome P450 monooxygenases.

Step 2: Formation of Lactone: The oxidized intermediate forms 1,4-dioxan-2-one.

Step 3: Hydrolysis: 1,4-Dioxan-2-one is hydrolyzed to β-hydroxyethoxyacetic acid (HEAA).

It is plausible that a similar pathway could be involved in the metabolism of a hexyl-substituted dioxane, although the presence of the hexyl group could influence the rate and regioselectivity of the enzymatic reactions.

Microbial degradation of 1,4-dioxane has also been investigated. Some bacteria, such as Pseudonocardia dioxanivorans, can utilize 1,4-dioxane as a sole carbon and energy source berkeley.edu. The metabolic pathway in these microorganisms also proceeds through the formation of intermediates like glycolate, which then enter central metabolic pathways berkeley.edu.

Interactions with Biological Macromolecules (e.g., enzyme substrates)

There is no specific information available regarding the interaction of this compound with biological macromolecules. However, the chemical structure of the molecule, specifically the lactone ring, suggests potential reactivity. Lactones are esters and can be susceptible to hydrolysis by esterase enzymes.

The metabolism of 1,4-dioxan-2-one to HEAA is an example of such a hydrolytic cleavage clu-in.orgresearchgate.net. This suggests that esterases are capable of recognizing and acting upon the 1,4-dioxan-2-one structure. It is conceivable that this compound could also serve as a substrate for various hydrolases, although the bulky hexyl group might affect its binding to the active site of these enzymes.

Emerging Applications and Future Research Trajectories for 5 Hexyl 1,4 Dioxan 2 One

Advanced Material Science Applications (e.g., biodegradable polymers, smart materials)

The incorporation of a hexyl group into the poly(1,4-dioxan-2-one) backbone is anticipated to significantly modify the polymer's properties, opening avenues for its use in advanced material science. The long alkyl chain can act as an internal plasticizer, potentially increasing the flexibility and lowering the glass transition temperature of the resulting polymer, poly(5-Hexyl-1,4-dioxan-2-one), compared to its unsubstituted counterpart, polydioxanone (PDX). sigmaaldrich.com This modification is crucial for the development of soft and pliable biodegradable polymers suitable for a range of applications.

Biodegradable Polymers: The inherent biodegradability of the polydioxanone backbone makes this compound a promising monomer for creating environmentally benign plastics. nih.gov The presence of the hexyl side chain is expected to influence the rate of biodegradation. While the ester linkages in the polymer backbone are susceptible to hydrolysis, the hydrophobic nature of the hexyl group might modulate the access of water and enzymes to these hydrolysable sites. This tailored degradation profile could be advantageous for applications requiring specific lifetimes, such as in agriculture for controlled-release films or in biomedical devices.

Smart Materials: The structure of poly(this compound) also suggests potential for the development of "smart" materials. For instance, the polymer could exhibit shape-memory properties. nih.gov The crystalline domains formed by the polymer backbone could act as the permanent shape, while the amorphous regions, plasticized by the hexyl side chains, could allow for a temporary shape to be fixed. Upon applying a stimulus, such as heat, the polymer could revert to its original, permanent shape. Such materials could find use in biomedical implants or self-deployable structures.

| Property | Expected Influence of Hexyl Group | Potential Application |

| Flexibility | Increased | Flexible packaging, soft tissue engineering scaffolds |

| Glass Transition Temp. | Lowered | Elastomeric materials, adhesives |

| Biodegradation Rate | Modulated (potentially slower) | Controlled-release agricultural films, long-lasting implants |

| Shape Memory | Possible | Smart biomedical devices, self-healing materials |

Sustainable Chemistry and Green Synthesis Initiatives

The drive towards a circular economy necessitates the development of sustainable chemical processes. For this compound, this involves exploring green synthesis routes for the monomer and environmentally friendly polymerization techniques.

Green Synthesis of the Monomer: Traditional synthesis routes for substituted 1,4-dioxan-2-ones can involve multi-step processes with potentially hazardous reagents. enamine.net Future research should focus on developing catalytic, one-pot syntheses from renewable feedstocks. For example, pathways starting from bio-based 1,2-octanediol (B41855) (as a precursor to the hexyl-substituted glycol) and glycolic acid derivatives could be explored. The use of solid acid catalysts or enzymatic processes could also contribute to a greener synthesis by minimizing waste and avoiding harsh reaction conditions. mdpi.comresearchgate.net

Sustainable Polymerization: The ring-opening polymerization (ROP) of this compound is the key step in producing the corresponding polymer. mdpi.com Sustainable initiatives in this area focus on the use of organocatalysts instead of traditional metal-based catalysts (like tin octoate), which can leave toxic residues in the final polymer. nih.gov Organocatalysts, such as phosphazenes, N-heterocyclic carbenes, and thiourea (B124793) derivatives, offer a metal-free alternative for a controlled polymerization process. mdpi.comnih.gov Furthermore, exploring solvent-free, bulk polymerization methods would reduce the environmental footprint of the polymer production process. researchgate.net

Mechanistic Insights into Dioxanone Chemistry

A thorough understanding of the reaction mechanisms involved in the synthesis and polymerization of this compound is crucial for optimizing processes and controlling material properties.

Monomer Synthesis Mechanism: The synthesis of 5-substituted-1,4-dioxan-2-ones generally involves the reaction of a 1,2-glycol with a glycolic acid derivative. google.com For this compound, this would involve 1,2-octanediol. Investigating the kinetics and intermediates of this cyclization reaction can lead to improved yields and purity. Understanding the regioselectivity of the reaction is also important to ensure the desired 5-substituted isomer is the major product.

Ring-Opening Polymerization Mechanism: The mechanism of ROP for lactones is well-studied and typically proceeds via a coordination-insertion mechanism with metal catalysts or through various activated monomer or chain-end mechanisms with organocatalysts. nih.govresearchgate.net For this compound, the bulky hexyl group may exert steric hindrance, affecting the coordination of the monomer to the catalytic center and influencing the rate of polymerization. Detailed kinetic studies and computational modeling can elucidate these steric and electronic effects, allowing for the selection of the most efficient catalytic system. The potential for side reactions, such as transesterification, which can affect the polymer's molecular weight distribution and properties, also warrants investigation. rsc.org

Bridging Theoretical and Experimental Approaches

A synergistic approach combining computational modeling and experimental work will be instrumental in accelerating the development of materials based on this compound.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the properties of both the monomer and the resulting polymer. euroasiajournal.org Theoretical studies can provide insights into the monomer's reactivity, the thermodynamics of polymerization, and the conformational preferences of the polymer chains. researchgate.net This information can guide the design of experiments and the selection of appropriate synthesis and polymerization conditions. Molecular dynamics simulations could also be used to predict the bulk properties of poly(this compound), such as its mechanical strength, thermal stability, and miscibility with other polymers.

Experimental Validation: The predictions from computational studies must be validated through rigorous experimental work. This includes the synthesis and thorough characterization of the monomer and polymer. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography would be used to confirm the chemical structure. The thermal and mechanical properties of the polymer would be investigated using techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and tensile testing. mdpi.com The biodegradation of the polymer would also be studied under various environmental conditions.

| Theoretical Approach | Experimental Validation |

| DFT calculations of monomer reactivity | Kinetic studies of polymerization |

| Molecular dynamics of polymer chains | Measurement of mechanical and thermal properties |

| Prediction of spectroscopic data | NMR, FTIR, and Mass Spectrometry analysis |

| Modeling of degradation pathways | Biodegradation and hydrolysis experiments |

Addressing Research Gaps in this compound Chemistry and Applications

Despite its potential, research specifically focused on this compound is still in its nascent stages. In fact, literature reviews indicate that very few articles have been published on the closely related 6-Hexyl-1,4-dioxan-2-one, suggesting a significant knowledge gap for this class of compounds. Key research gaps that need to be addressed include:

Optimized Synthesis: The development of a high-yield, scalable, and green synthesis for this compound is a primary hurdle that needs to be overcome.

Controlled Polymerization: A detailed investigation into the controlled ring-opening polymerization of this monomer is required. This includes screening various catalytic systems to achieve high molecular weight polymers with narrow molecular weight distributions.

Structure-Property Relationships: A comprehensive study is needed to establish clear relationships between the chemical structure of poly(this compound) and its physical, mechanical, and biodegradable properties.

Copolymerization Studies: Exploring the copolymerization of this compound with other cyclic esters (e.g., lactide, caprolactone) could lead to a wide range of biodegradable materials with tunable properties.

Application-Specific Testing: Once well-defined polymers and copolymers are synthesized, their performance in specific applications, such as biomedical devices, drug delivery systems, or sustainable packaging, needs to be thoroughly evaluated.

Addressing these research gaps will be crucial for unlocking the full potential of this compound as a valuable monomer for the next generation of advanced and sustainable materials.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-Hexyl-1,4-dioxan-2-one and verifying its purity?

- Methodology : Synthesis typically involves ring-opening polymerization (ROP) of lactones or copolymerization with other cyclic monomers. For example, 1,4-dioxan-2-one derivatives are synthesized via ROP using catalysts like stannous octoate or enzymatic methods under controlled temperatures (70–120°C) . Purity verification employs techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities.

-

Nuclear Magnetic Resonance (NMR) to confirm structural integrity .

-

Melting Point Analysis (experimental m.p. ~114°C for analogous compounds) .

Synthesis Parameters Conditions Catalyst Stannous octoate, lipase enzymes Temperature 70–120°C Solvent Toluene, dichloromethane Reaction Time 6–24 hours

Q. How can researchers characterize the physicochemical properties of this compound?

- Key Techniques :

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition kinetics (e.g., degradation onset at ~222°C for 1,4-dioxan-2-one derivatives) .

- Differential Scanning Calorimetry (DSC) : Measures glass transition (Tg) and melting temperatures .

- X-ray Diffraction (XRD) : Analyzes crystallinity in polymer blends .

- Density and Solubility Testing : Determined via pycnometry and solvent immersion .

Q. What in vitro assays are recommended for preliminary toxicity screening?

- Assays :

- Ames Test : Assesses mutagenicity using Salmonella strains (e.g., negative results for 1,4-dioxan-2-one in some studies) .

- Chromosomal Aberration Assays : Detects structural DNA damage in mammalian cells .

- MTT Assay : Measures cytotoxicity in cell lines (e.g., HepG2 for hepatic toxicity) .

Advanced Research Questions

Q. What strategies optimize the copolymerization of this compound with biodegradable polymers?

- Approaches :

-

Lactone Blending : Copolymerization with ε-caprolactone or glycolide enhances thermal stability and degradation rates .

-

End-Capping Reagents : Addition of agents like acetic anhydride reduces depolymerization during melt processing .

-

Starch Grafting : Improves mechanical properties and biodegradability in poly(1,4-dioxan-2-one)/starch blends .

Copolymer Properties Impact of Modification Thermal Stability Increased by 20–30°C with end-capping Degradation Rate Accelerated in starch blends Crystallinity Reduced by copolymerization

Q. How do researchers analyze contradictory findings in genotoxicity studies of lactone derivatives?

- Resolution Strategies :

- Multi-Assay Validation : Combine Ames tests, sister chromatid exchange (SCE), and in vivo models (e.g., rat hepatocarcinogenesis assays) to reconcile discrepancies .

- Metabolite Profiling : Identify reactive intermediates (e.g., 3-hydroxy derivatives) that may cause DNA adducts .

- Dose-Response Analysis : Evaluate thresholds for genotoxic effects using OECD guidelines .

Q. What advanced techniques assess the environmental persistence of this compound degradation byproducts?

- Methods :

-

High-Resolution Mass Spectrometry (HRMS) : Identifies metabolites in soil/water systems .

-

Biodegradation Studies : Use OECD 301B tests to measure mineralization rates .

-

Ecotoxicity Modeling : Predict bioaccumulation factors (BCF) and soil adsorption coefficients (Koc) via EPI Suite .

Environmental Parameter Assessment Tool Aquatic Toxicity Daphnia magna acute toxicity tests Soil Mobility Column leaching experiments Photodegradation UV-Vis spectroscopy under simulated sunlight

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.